molecular formula C6H5NO6S B1604791 4-Hydroxy-3-nitrobenzenesulphonic acid CAS No. 616-85-3

4-Hydroxy-3-nitrobenzenesulphonic acid

Cat. No. B1604791
CAS RN: 616-85-3
M. Wt: 219.17 g/mol
InChI Key: JBMAUZQHVVHPEL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzenesulphonic acid is an organic compound with the chemical formula C6H5NO6S . It belongs to the class of aromatic sulfonic acids. The compound consists of a benzene ring substituted with hydroxyl (OH) and nitro (NO2) groups, along with a sulfonic acid group (SO3H) attached to the benzene ring. The presence of these functional groups imparts specific chemical properties to HNBSA.



Synthesis Analysis

The synthesis of 4-Hydroxy-3-nitrobenzenesulphonic acid involves several methods, including diazotization reactions and sulfonation. One common approach is the diazotization of 4-aminophenol followed by sulfonation with sulfuric acid. The reaction sequence can be summarized as follows:




  • Diazotization :



    • 4-Aminophenol reacts with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    • The diazonium salt is highly reactive and can be further modified.




  • Sulfonation :



    • The diazonium salt is treated with concentrated sulfuric acid (H2SO4).

    • Sulfonation occurs at the ortho position relative to the hydroxyl group, resulting in the formation of 4-Hydroxy-3-nitrobenzenesulphonic acid.





Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-nitrobenzenesulphonic acid consists of a benzene ring with the following substituents:



  • Hydroxyl group (OH) at the para position (position 4)

  • Nitro group (NO2) at the meta position (position 3)

  • Sulfonic acid group (SO3H) attached to the benzene ring



Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzenesulphonic acid participates in various chemical reactions:



  • Acid-Base Reactions : It can donate or accept protons due to the presence of the hydroxyl and sulfonic acid groups.

  • Electrophilic Aromatic Substitution : The nitro group makes the benzene ring susceptible to electrophilic attack.

  • Reduction Reactions : The nitro group can be reduced to an amino group under appropriate conditions.



Physical And Chemical Properties Analysis


  • Physical State : 4-Hydroxy-3-nitrobenzenesulphonic acid is typically a white crystalline solid .

  • Solubility : It is soluble in water due to the polar sulfonic acid group.

  • Melting Point : The compound melts at approximately 200°C .

  • pH : In aqueous solutions, it exhibits acidity due to the sulfonic acid group.


Safety And Hazards


  • Toxicity : The compound is considered harmful if ingested or inhaled . Proper handling and protective equipment are essential.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Disposal should follow regulations to prevent environmental contamination.


Future Directions

Research on 4-Hydroxy-3-nitrobenzenesulphonic acid continues to explore its applications in:



  • Pharmaceuticals : Investigating its potential as a drug intermediate.

  • Materials Science : Developing functional materials based on its properties.


properties

IUPAC Name

4-hydroxy-3-nitrobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMAUZQHVVHPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210610
Record name 4-Hydroxy-3-nitrobenzenesulphonic acid
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Molecular Weight

219.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrobenzenesulphonic acid

CAS RN

616-85-3
Record name 4-Hydroxy-3-nitrobenzenesulfonic acid
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Record name 4-Hydroxy-3-nitrobenzenesulfonic acid
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Record name 4-Hydroxy-3-nitrobenzenesulphonic acid
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Record name 4-hydroxy-3-nitrobenzenesulphonic acid
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Record name 4-HYDROXY-3-NITROBENZENESULFONIC ACID
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